molecular formula C23H23N3O3S2 B6479238 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1261017-38-2

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B6479238
CAS No.: 1261017-38-2
M. Wt: 453.6 g/mol
InChI Key: YNAVGIZWXRXYJO-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative characterized by a 2,4-dioxo core, a 2-(thiophen-2-yl)ethyl substituent at position 3, and an acetamide group linked to an N-(2-ethyl-6-methylphenyl) moiety. Its molecular formula is C₂₃H₂₁N₃O₂S, with a molecular weight of 403.50 g/mol . The thiophen-2-yl ethyl group may enhance π-π stacking interactions in biological targets, while the 2-ethyl-6-methylphenyl acetamide substituent likely influences lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-3-16-7-4-6-15(2)20(16)24-19(27)14-26-18-10-13-31-21(18)22(28)25(23(26)29)11-9-17-8-5-12-30-17/h4-8,10,12-13H,3,9,11,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAVGIZWXRXYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs, focusing on core modifications, substituent variations, and biological implications.

Table 1: Structural and Functional Comparison

Compound Name / CAS Number Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound (CAS: 1105223-93-5) Thieno[3,2-d]pyrimidine-2,4-dione 3-(2-(thiophen-2-yl)ethyl); N-(2-ethyl-6-methylphenyl)acetamide C₂₃H₂₁N₃O₂S 403.50 Kinase inhibition (hypothesized)
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,3-d]pyrimidin-1-yl]-N-(3-ethylphenyl)acetamide (CAS: 1261005-56-4) Thieno[3,3-d]pyrimidine-2,4-dione 3-(2-(thiophen-2-yl)ethyl); N-(3-ethylphenyl)acetamide C₂₂H₂₁N₃O₃S₂ 439.55 Higher molar mass; altered solubility
N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-1-yl}acetamide (CAS: 1260634-71-6) Thieno[3,2-d]pyrimidine-2,4-dione 3-(2-(thiophen-2-yl)ethyl); N-cyclohexylacetamide C₂₁H₂₃N₃O₂S 389.49 Enhanced lipophilicity
Metolachlor (Herbicide) Chloroacetamide 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide C₁₅H₂₂ClNO₂ 283.80 Herbicidal activity; liver metabolism
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine 3-phenylpyrazolo group C₁₇H₁₁N₅S 325.37 Dual heterocyclic system; antitumor potential

Key Observations

Core Modifications: The target compound’s thieno[3,2-d]pyrimidine-2,4-dione core distinguishes it from analogs like metolachlor (a simple chloroacetamide) and 4-(3-phenylpyrazolo)thienopyrimidine (dual heterocyclic system). The dioxo group in the target compound may enhance hydrogen-bonding interactions compared to non-oxidized cores . Thiophen-2-yl ethyl vs.

Biological Relevance: Antitumor Activity: Thieno[2,3-d]pyrimidine derivatives (e.g., compounds in ) exhibit cytotoxicity via kinase inhibition, suggesting the target compound may share similar mechanisms. Metabolic Stability: The 2-ethyl-6-methylphenyl group in the target compound mirrors substituents in metolachlor, a herbicide metabolized by human liver microsomes via oxidative pathways . This similarity raises questions about the compound’s metabolic fate in biological systems.

Physicochemical Properties :

  • Lipophilicity : The cyclohexyl analog (CAS: 1260634-71-6) is more lipophilic (logP ~3.5 estimated) than the target compound (logP ~2.8), impacting membrane permeability .
  • Melting Points : While data for the target compound is unavailable, related acetamide derivatives (e.g., ) exhibit high melting points (>300°C), suggesting strong crystalline packing .

Research Findings and Implications

  • Synthetic Routes: The target compound’s synthesis likely involves condensation of a thienopyrimidine precursor with a substituted acetamide, analogous to methods in . For example, employs Vilsmeier–Haack reactions for pyrimidine functionalization.
  • Structure-Activity Relationships (SAR) :
    • Substitution at the N-position of the acetamide (e.g., 2-ethyl-6-methylphenyl vs. cyclohexyl) critically modulates target affinity and selectivity.
    • The thiophen-2-yl ethyl group may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .

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